molecular formula C22H26Cl2N2 B1666102 Astrazon Pink FG CAS No. 3648-36-0

Astrazon Pink FG

Cat. No. B1666102
CAS RN: 3648-36-0
M. Wt: 389.4 g/mol
InChI Key: ZTBANYZVKCGOKD-UHFFFAOYSA-M
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Description

Astrazon Pink FG is a deep red crystal with a molecular formula of C22H26Cl2N2 and a molecular weight of 389.36 . It is a pink dye that is widely used in the textile industry .


Molecular Structure Analysis

The molecular structure of Astrazon Pink FG consists of 22 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms .


Chemical Reactions Analysis

Astrazon Pink FG has been studied for its degradation in aqueous media using the Fenton process . The system was numerically optimized as Fe 2+: 50 mg/L, H2O2: 50 mg/L, pH 3.75, reaction time: 42.54 min, and initial dye concentration: 100 mg/L .


Physical And Chemical Properties Analysis

Astrazon Pink FG is a gray powder with a water solubility of 14 g/L, which is very little affected by temperature . In water, it appears pink .

Scientific Research Applications

1. Applications in Aquaculture and Nutraceuticals

Astaxanthin, a carotenoid similar to Astrazon Pink FG, is extensively used in salmonid and crustacean aquaculture to provide the characteristic pink color of these species. This pigment plays a crucial role in their reproductive processes. The antioxidant activity of astaxanthin has led to its popularity in the nutraceutical market, offering health benefits such as cardiovascular disease prevention, immune system boosting, and cataract prevention (Higuera‐Ciapara, Félix-Valenzuela, & Goycoolea, 2006).

2. Decolorization and Wastewater Treatment

A study explored the use of pre-grown mycelial pellets for biotechnological treatment of dyes in textile industry wastewaters. Astrazon Black dye was effectively decolorized by these pellets, demonstrating that mycelial pellets can be a viable alternative to traditional physicochemical processes (Yesilada et al., 2009). Additionally, the dead leaves of Posidonia oceanica, an endemic species in the Mediterranean sea, have been utilized as a low-cost biomaterial for the removal of Astrazon Red from wastewaters. This method showed significant adsorption capacity and is a promising eco-friendly solution (Cengiz, Tanrıkulu, & Aksu, 2012).

3. Textile Industry and Dye Adsorption

Sepiolite, a type of clay, has been studied for its capacity to adsorb Astrazon Red from aqueous solutions. This research is essential for developing more sustainable and efficient methods for dye removal in the textile industry (Santos & Boaventura, 2008). Moreover, Funalia trogii, a type of white rot fungus, has been investigated for its ability to decolorize the textile dye Astrazon Red FBL. This study highlights the potential of biological methods in treating textile dyes and reducing their environmental impact (Yesilada, Cing, & Asma, 2002).

Safety And Hazards

Astrazon Pink FG should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The Fenton process could be used as a pretreatment for industrial wastewater containing Astrazon Pink FG . According to the experimental cost estimation based on chemical consumption under optimized conditions, 1 m³ of Astrazon Pink FG solution can be treated at $0.26 .

properties

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBANYZVKCGOKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astrazon Pink FG

CAS RN

3648-36-0, 190437-48-0
Record name Basic Red 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-36-0
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Record name Astrazone pink FG
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Record name Astrazon Pink FG
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Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
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Record name 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Record name ASTRAZONE PINK FG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2YZ663EFR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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